N-Boc-O-benzyl-DL-serine, 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

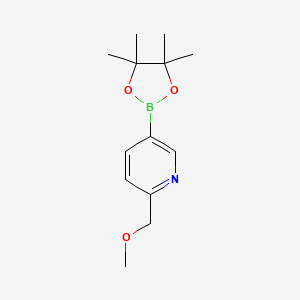

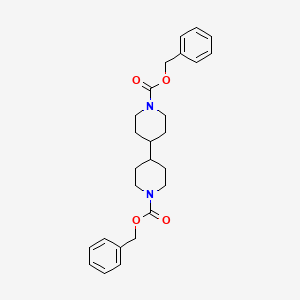

N-Boc-O-benzyl-DL-serine is a laboratory chemical . It is an amino acid derivative used in chemical synthesis and peptide chemistry . It is used as an amino acid building block in peptide synthesis . With a growing peptide drug market, the fast, reliable synthesis of peptides is of great importance .

Synthesis Analysis

The synthesis of N-Boc-O-benzyl-DL-serine involves the use of tert-butyl carbamates (Boc) for the protection of amino functions . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular formula of N-Boc-O-benzyl-DL-serine is C15H21NO5 . The InChI Key is DMBKPDOAQVGTST-GFCCVEGCSA-M . The SMILES representation is CC©©OC(=O)NC@HC([O-])=O .Chemical Reactions Analysis

N-Boc-O-benzyl-DL-serine is involved in the inhibition of the uptake of galactose and its derivatives . It has potent inhibitory activity against the uptake of galactose, glucose, and lactose . This compound is also effective in inhibiting the uptake of tetrazole, a substance that inhibits glycolysis .Physical And Chemical Properties Analysis

N-Boc-O-benzyl-DL-serine appears as a white powder . Its melting point ranges from 58°C to 63°C . The specific optical rotation is -20° to -24° (20°C, 589 nm) (c=1, EtOH) .Wissenschaftliche Forschungsanwendungen

Enzymatic Resolution and Peptide Synthesis

N-Boc-O-benzyl-DL-serine serves as a pivotal intermediate in peptide synthesis. In a study on serine peptides, the optical resolution of O-Benzyl-DL-serine and its application in synthesizing DL-Seryl-glycine and DL-seryl-L-leucine were explored. The enzymatic resolution of the N-acetyl derivative of O-Benzyl-DL-serine yielded optically active O-Benzyl-L-serine, demonstrating its utility as a starting material in peptide synthesis (OkawaKenzi, 1956)(OkawaKenzi, 1956).

Synthesis of Phosphatidylserine Analogues

In another study, the synthesis of unsaturated phosphatidylserine analogues and their anticoagulant activities were investigated. The tert-butyloxycarbonyl-dl-serine (BOC-serine) was used in the synthesis of DL-α-(dioleoyl)-phosphatidyl-DL-serine, showcasing its role in the development of biologically active compounds (D. Turner & M. Silver, 1963)(D. Turner & M. Silver, 1963).

Chiral Ligand-Exchange Chromatography

The chiral resolution of various N-acyl-DL-amino acids, including tert-butyloxycarbonyl (Boc) protected amino acids, was studied using ligand-exchange high-performance liquid chromatography. This research underscores the significance of N-Boc-O-benzyl-DL-serine in the chiral separation processes, critical for pharmaceutical research and development (H. Brückner et al., 1990)(H. Brückner et al., 1990).

Anionic Ring-Opening Polymerization

The compound also finds application in the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates. This process involves the synthesis of polymers from serine-based cyclic carbonates, demonstrating the versatility of N-Boc-O-benzyl-DL-serine in polymer science (F. Sanda et al., 2001)(F. Sanda et al., 2001).

Synthesis of Protected Hydroxyaspartic Acid

Furthermore, N-Boc-O-benzyl-DL-serine is used in the synthesis of protected hydroxyaspartic acid derivatives, suitable for incorporation into peptides by solid-phase synthesis. This highlights its role in the preparation of complex peptide structures (R. Wagner & J. Tilley, 1990)(R. Wagner & J. Tilley, 1990).

Wirkmechanismus

Target of Action

N-Boc-O-benzyl-DL-serine is a derivative of the amino acid serine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones . .

Mode of Action

As a serine derivative, it may interact with its targets through the boc protecting group mechanism . This involves the nucleophilic amine attacking the electrophilic anhydride, with the carbonate leaving group releasing CO2 .

Biochemical Pathways

Amino acids and their derivatives are known to influence various physiological processes, including fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Pharmacokinetics

The compound’s solubility, stability, and other physicochemical properties can influence its bioavailability .

Result of Action

As an amino acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Boc-O-benzyl-DL-serine. For instance, the compound is stable under dry conditions but may undergo hydrolysis in a humid environment . Therefore, it’s crucial to store the compound properly to maintain its stability and efficacy .

Safety and Hazards

This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water, then get medical attention if symptoms occur .

Zukünftige Richtungen

As an amino acid building block used in peptide synthesis, N-Boc-O-benzyl-DL-serine has a significant role in the growing peptide drug market . The fast and reliable synthesis of peptides is of great importance, and this compound contributes to that need . Future research and development in this area could lead to advancements in peptide drug synthesis and potentially contribute to the development of new therapeutic agents.

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBKPDOAQVGTST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23680-31-1 |

Source

|

| Record name | 23680-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)

![4-Methyl-2-[4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6358045.png)

![6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B6358052.png)

![3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6358083.png)